molecular formula C22H28N4S2 B4732698 4-({[5-(CYCLOHEXYLMETHYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE

4-({[5-(CYCLOHEXYLMETHYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE

Cat. No.: B4732698
M. Wt: 412.6 g/mol
InChI Key: ATXQRERCGSKPGY-UHFFFAOYSA-N
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Description

4-({[5-(Cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(3-methylphenyl)-1,3-thiazole is a complex organic compound that features a unique combination of triazole and thiazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(Cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(3-methylphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazole ring, followed by the introduction of the thiazole moiety through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-({[5-(Cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(3-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the triazole or thiazole rings, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocyclic cores.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

4-({[5-(Cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(3-methylphenyl)-1,3-thiazole has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It may be used in biological studies to investigate its interactions with various biomolecules and its potential as a bioactive agent.

    Medicine: The compound’s structure suggests potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

    Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-({[5-(Cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(3-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s heterocyclic rings are known to interact with various biological macromolecules, potentially inhibiting or activating specific pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and thiazole derivatives, such as:

    1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.

    Thiazole derivatives: Often used in the development of anticancer and anti-inflammatory agents.

Uniqueness

What sets 4-({[5-(Cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(3-methylphenyl)-1,3-thiazole apart is its unique combination of triazole and thiazole rings, which may confer distinct biological activities and chemical properties. This dual-ring structure could enhance its ability to interact with multiple biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

4-[[5-(cyclohexylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(3-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4S2/c1-3-26-20(13-17-9-5-4-6-10-17)24-25-22(26)28-15-19-14-27-21(23-19)18-11-7-8-16(2)12-18/h7-8,11-12,14,17H,3-6,9-10,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXQRERCGSKPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC(=C3)C)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[5-(CYCLOHEXYLMETHYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 2
Reactant of Route 2
4-({[5-(CYCLOHEXYLMETHYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 3
Reactant of Route 3
4-({[5-(CYCLOHEXYLMETHYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 4
Reactant of Route 4
4-({[5-(CYCLOHEXYLMETHYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 5
Reactant of Route 5
4-({[5-(CYCLOHEXYLMETHYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 6
Reactant of Route 6
4-({[5-(CYCLOHEXYLMETHYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE

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